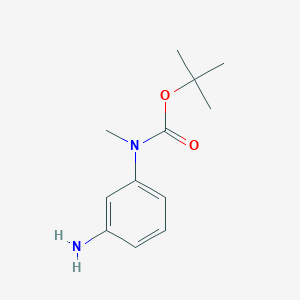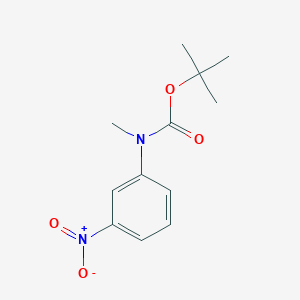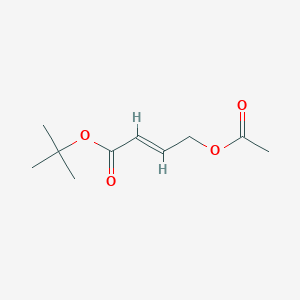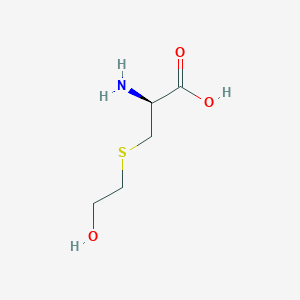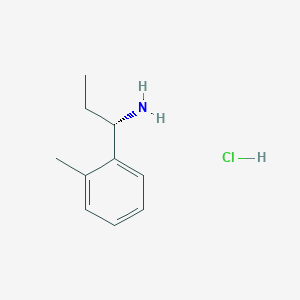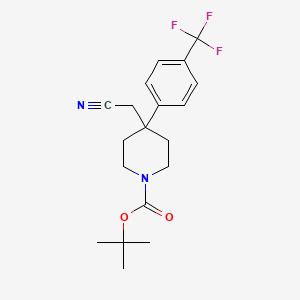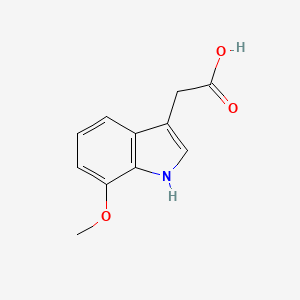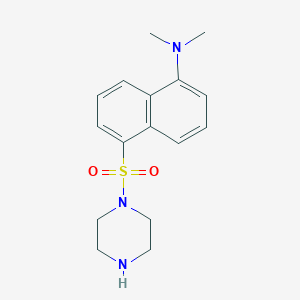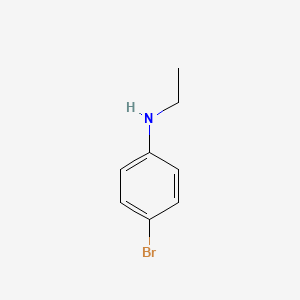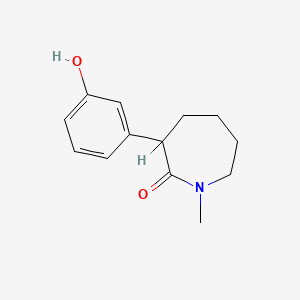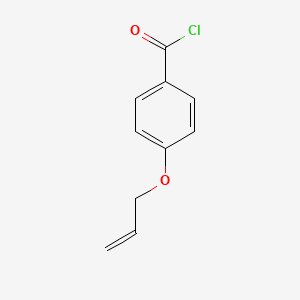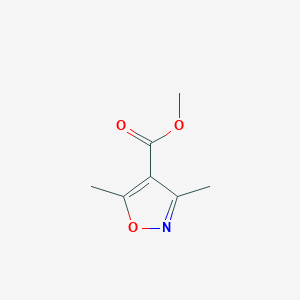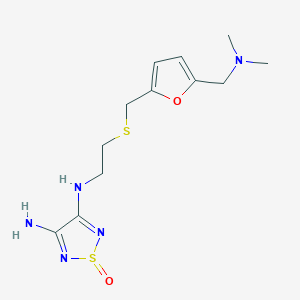
BMY-25271
概要
説明
準備方法
BMY-25271 の合成は、コア構造の調製から始まり、官能基の導入が続く、いくつかのステップを伴います。合成経路には通常、次のステップが含まれます。
コア構造の形成: this compound のコア構造は、適切な出発物質を含む一連の縮合反応を通じて合成されます。
官能基の導入: 官能基は、アルキル化、アシル化、スルホン化などのさまざまな化学反応を通じて導入されます。
This compound の工業生産方法は、実験室での合成に似ていますが、より大量に対応するために拡大されています。 これらの方法は、収率を向上させ、生産コストを削減するために、反応条件の最適化を伴うことがよくあります .
化学反応の分析
BMY-25271 は、以下を含むいくつかの種類の化学反応を起こします。
酸化: this compound は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化できます。これらの反応から生成される主な生成物には、化合物の酸化誘導体があります。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して行うことができます。これらの反応は通常、this compound の還元型を生成します。
科学研究への応用
This compound は、以下を含む幅広い科学研究への応用があります。
化学: 化学において、this compound は、ヒスタミン H2 受容体アンタゴニストを研究するための参照化合物として使用されます。また、新しい合成方法の開発にも使用されています。
生物学: 生物学研究では、this compound は、さまざまな生理学的プロセスにおけるヒスタミン H2 受容体の役割を研究するために使用されます。また、アレルギー反応や胃腸障害のメカニズムを理解するための実験にも使用されます。
医学: this compound は、胃潰瘍、逆流性食道炎、アレルギー反応などの病気の治療に潜在的な治療応用があります。また、他の医学的状態における潜在的な使用についても調査されています。
産業: 製薬業界では、this compound は、ヒスタミン H2 受容体を標的とした新薬の開発のためのリード化合物として使用されています.
科学的研究の応用
BMY-25271 has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a reference compound for studying histamine H2 receptor antagonists. It is also used in the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study the role of histamine H2 receptors in various physiological processes. It is also used in experiments to understand the mechanisms of allergic reactions and gastrointestinal disorders.
Medicine: this compound has potential therapeutic applications in the treatment of conditions such as peptic ulcers, gastroesophageal reflux disease, and allergic reactions. It is also being investigated for its potential use in other medical conditions.
作用機序
BMY-25271 は、ヒスタミン H2 受容体に結合して遮断することによってその効果を発揮します。これにより、ヒスタミンがこれらの受容体に結合することが妨げられ、ヒスタミンの生理学的効果が阻害されます。this compound の分子標的は、胃に存在するヒスタミン H2 受容体で、胃酸分泌の調節に役割を果たしています。 これらの受容体を遮断することにより、this compound は胃酸分泌を減らし、胃潰瘍や逆流性食道炎などの病状の治療に役立ちます .
類似の化合物との比較
This compound は、ヒスタミン H2 受容体アンタゴニストとしての高い効力において独自です。 ラニチジンのおよそ 10 倍、シメチジンの 74 倍強力です 。類似の化合物には、以下が含まれます。
ラニチジン: 同様の病状を治療するために使用される別のヒスタミン H2 受容体アンタゴニスト。
シメチジン: 作用機序は似ていますが、効力は低いヒスタミン H2 受容体アンタゴニスト。
類似化合物との比較
BMY-25271 is unique in its high potency as a histamine H2 receptor antagonist. It is approximately 10 times more potent than ranitidine and 74 times more potent than cimetidine . Similar compounds include:
Ranitidine: Another histamine H2 receptor antagonist used to treat similar conditions.
Cimetidine: A histamine H2 receptor antagonist with a similar mechanism of action but lower potency.
Famotidine: Another histamine H2 receptor antagonist with a different chemical structure but similar therapeutic applications.
特性
IUPAC Name |
3-N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-oxo-1,2,5-thiadiazole-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O2S2/c1-17(2)7-9-3-4-10(19-9)8-20-6-5-14-12-11(13)15-21(18)16-12/h3-4H,5-8H2,1-2H3,(H2,13,15)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTBLLPMEZOKSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(O1)CSCCNC2=NS(=O)N=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00419592 | |
| Record name | CHEMBL8982 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00419592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78441-82-4 | |
| Record name | NSC365352 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=365352 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | CHEMBL8982 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00419592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


